molecular formula C10H9NOS3 B307541 4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one

4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one

Cat. No. B307541
M. Wt: 255.4 g/mol
InChI Key: UFWPFWLRSPGECK-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as MTMT, is a compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. This compound has been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize in large quantities. However, this compound has limitations in terms of its solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one. One area of interest is its potential use as a fluorescent probe for detecting nitric oxide in biological systems. Further studies are needed to optimize the conditions for using this compound as a probe and to validate its use in vivo. Another area of interest is the development of this compound derivatives with improved solubility and bioavailability, which may enhance its therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to explore its potential applications in other scientific research fields.

Synthesis Methods

4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one can be synthesized through a multi-step process that involves the reaction of 2-aminothiazole with methyl iodide, followed by the reaction with 2-chloro-5-methylthiophene-3-carbaldehyde. The final product is obtained through the reaction with sodium hydroxide and acetic acid. This synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use as a fluorescent probe for detecting nitric oxide in biological systems.

properties

Molecular Formula

C10H9NOS3

Molecular Weight

255.4 g/mol

IUPAC Name

(4Z)-2-methylsulfanyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-5-one

InChI

InChI=1S/C10H9NOS3/c1-6-3-4-7(14-6)5-8-9(12)15-10(11-8)13-2/h3-5H,1-2H3/b8-5-

InChI Key

UFWPFWLRSPGECK-YVMONPNESA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C\2/C(=O)SC(=N2)SC

SMILES

CC1=CC=C(S1)C=C2C(=O)SC(=N2)SC

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)SC(=N2)SC

Origin of Product

United States

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